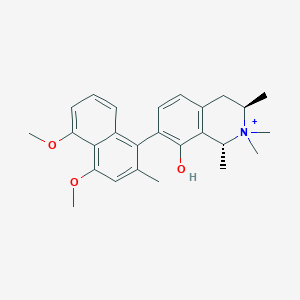

N,N-Dimethyldioncophyllinium A

描述

N,N-Dimethyldioncophyllinium A is a dimethylated derivative of dioncophyllinium A, a naphthylisoquinoline alkaloid isolated from plants of the genus Triphyophyllum. Such derivatives are often synthesized to enhance bioavailability, alter polarity, or modulate pharmacological activity.

属性

分子式 |

C26H32NO3+ |

|---|---|

分子量 |

406.5 g/mol |

IUPAC 名称 |

(1R,3R)-7-(4,5-dimethoxy-2-methylnaphthalen-1-yl)-1,2,2,3-tetramethyl-3,4-dihydro-1H-isoquinolin-2-ium-8-ol |

InChI |

InChI=1S/C26H31NO3/c1-15-13-22(30-7)25-19(9-8-10-21(25)29-6)23(15)20-12-11-18-14-16(2)27(4,5)17(3)24(18)26(20)28/h8-13,16-17H,14H2,1-7H3/p+1/t16-,17-/m1/s1 |

InChI 键 |

QQIFRFGYMVGGSM-IAGOWNOFSA-O |

手性 SMILES |

C[C@@H]1CC2=C([C@H]([N+]1(C)C)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3C)OC)OC)O |

规范 SMILES |

CC1CC2=C(C([N+]1(C)C)C)C(=C(C=C2)C3=C4C=CC=C(C4=C(C=C3C)OC)OC)O |

同义词 |

N,N-dimethyldioncophyllinium A N,N-dimethyldioncophyllinium A iodide |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar N,N-Dimethylated Compounds

N,N-Dimethylaniline

- Structure : C₆H₅N(CH₃)₂ .

- Molecular Weight : 121.18 g/mol .

- Applications :

- Safety: Toxic via inhalation and skin absorption; classified as a suspected carcinogen .

N,N-Dimethylacetamide (DMAc)

- Structure : CH₃C(O)N(CH₃)₂ .

- Molecular Weight : 87.12 g/mol .

- Applications: Polar aprotic solvent in polymer processing (e.g., polyacrylonitrile) . Reaction medium for peptide synthesis and organometallic reactions .

- Safety : Less toxic than DMF but can cause liver damage with prolonged exposure .

N,N-Dimethylformamide (DMF)

- Structure : HCON(CH₃)₂ .

- Molecular Weight : 73.09 g/mol .

- Applications :

- Safety : Reproductive toxin; regulated under REACH due to occupational exposure risks .

N,N-Dimethylglycine

- Structure : (CH₃)₂NCH₂COOH .

- Molecular Weight : 103.12 g/mol .

- Applications :

- Safety : Generally recognized as safe (GRAS) in controlled doses .

N,N-Dimethylmescaline (Trichocereine)

- Structure: C₁₃H₂₁NO₃ .

- Molecular Weight : 239.31 g/mol .

- Applications :

- Safety: Limited data; likely shares hallucinogenic and cardiovascular risks of mescaline analogs .

Comparative Analysis Table

Key Research Findings

Solvent Efficacy :

- DMAc outperforms acetonitrile in electrolyte systems due to higher dielectric constant (37.8 vs. 37.5) and better thermal stability .

- DMF’s role in carbonylation reactions is irreplaceable in synthesizing heterocycles like indolocarbazoles .

Pharmacological Potential: N,N-Dimethylmescaline exhibits longer half-life than mescaline due to reduced metabolic degradation of the dimethylamino group . N,N-Dimethylaniline derivatives show promise as intermediates in antiviral drug synthesis but require stringent safety protocols .

Toxicity Trends :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。